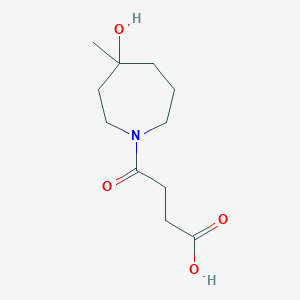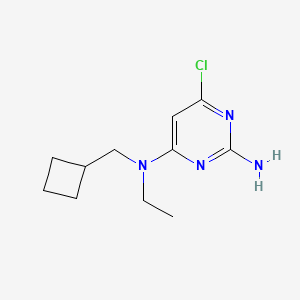
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine, which is a cyclic organic compound commonly used in the synthesis of various drugs. Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method and has been found to exhibit certain biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This modulation results in the desired therapeutic effects of the compound.
Biochemical and Physiological Effects:
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-convulsant effects and may be useful in the treatment of epilepsy. The compound has also been studied for its potential neuroprotective effects in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has certain advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which make it an attractive compound for further study. Additionally, the compound is relatively stable and easy to synthesize. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for the study of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate. One direction is to further investigate the mechanism of action of the compound to optimize its therapeutic effects. Additionally, the compound could be studied in more complex animal models to better understand its potential clinical applications. Another future direction is to explore the use of the compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could focus on the development of new derivatives of Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate with improved pharmacological properties.
Métodos De Síntesis
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate is synthesized using a specific method that involves the reaction of 3-methoxy-3-methylpiperidine with butyric anhydride in the presence of a base catalyst. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate has been found to exhibit certain therapeutic applications in scientific research. This compound has been studied for its potential use as an analgesic, anti-inflammatory, and anti-convulsant agent. Additionally, it has been explored for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(16-3)7-5-9-13(10-12)8-4-6-11(14)15-2/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILSVCQPCRAESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxy-3-methylpiperidin-1-yl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)


![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)






![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)